1-(4-chlorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopentanecarboxamide

Description

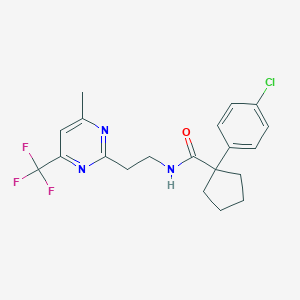

1-(4-Chlorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule characterized by three key structural motifs:

- A 4-chlorophenyl group attached to a cyclopentane ring.

- A carboxamide linker connecting the cyclopentane to an ethyl chain.

- A substituted pyrimidine moiety (4-methyl and 6-trifluoromethyl groups).

This compound’s design integrates features known to enhance pharmacokinetic properties, such as the trifluoromethyl group (improving metabolic stability) and the pyrimidine core (common in kinase inhibitors) .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClF3N3O/c1-13-12-16(20(22,23)24)27-17(26-13)8-11-25-18(28)19(9-2-3-10-19)14-4-6-15(21)7-5-14/h4-7,12H,2-3,8-11H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKONZORLBHUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-chlorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopentanecarboxamide is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone, substituted with a 4-chlorophenyl group and a pyrimidine moiety. Its molecular formula is , and it has notable physicochemical properties that influence its biological activity.

Research indicates that the compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound exhibits moderate antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- A study highlighted its effectiveness against Salmonella typhi, demonstrating significant bactericidal effects .

-

Enzyme Inhibition

- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. It showed strong AChE inhibition with an IC50 value of 150 nM, indicating potential for use in treating Alzheimer's disease .

- Urease inhibition studies revealed that the compound could effectively reduce urease activity, which is crucial in managing conditions like urease-related infections .

- Anti-inflammatory Properties

- Anticancer Activity

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against multiple bacterial strains. Results indicated that it exhibited significant bactericidal activity against Bacillus subtilis and Staphylococcus aureus, with synergistic effects noted when combined with conventional antibiotics.

Case Study 2: Enzyme Inhibition

A study assessed the enzyme inhibitory properties of the compound on AChE using a colorimetric assay. The results demonstrated a dose-dependent inhibition, supporting its potential as a therapeutic agent in neurodegenerative disorders.

Data Summary

The following table summarizes key findings regarding the biological activity of the compound:

| Activity Type | Target | IC50/MIC | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 64 µg/mL | Moderate activity |

| Escherichia coli | 128 µg/mL | Moderate activity | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 150 nM | Strong inhibition |

| Urease | IC50 not specified | Significant reduction in activity | |

| Anti-inflammatory | Cytokines (TNF-alpha, IL-6) | Not quantified | Decreased levels observed |

| Anticancer | MCF-7 Cell Line | IC50 = 20 µM | Induces apoptosis |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Derivatives

(a) 2-({6-Benzyl-4-oxo-3H,4H,5H,6H,7H,8H-Pyrido[4,3-d]Pyrimidin-2-yl}Sulfanyl)-N-(2,4-Dichlorophenyl)Acetamide Hydrochloride ()

- Key Differences: Replaces the trifluoromethyl-pyrimidine with a pyrido-pyrimidine scaffold. Features a dichlorophenyl group (vs. monochlorophenyl in the target compound). Includes a sulfanyl-acetamide linker instead of a carboxamide-ethyl chain.

- Functional Implications :

(b) N-(5-Chloro-6-(2H-1,2,3-Triazol-2-yl)Pyridin-3-yl)-1-(Pyrimidin-2-yl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide ()

- Key Differences :

- Substitutes the cyclopentane-carboxamide with a pyrazole-carboxamide.

- Retains the trifluoromethyl group but on a pyrazole ring instead of pyrimidine.

- The triazole group may enhance hydrogen-bonding capacity .

Carboxamide-Linked Compounds

(a) 2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyridin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide (–3)

- Key Differences: Uses a furopyridine core instead of pyrimidine. Incorporates a 4-fluorophenyl group (vs. 4-chlorophenyl in the target compound). Includes a trifluoroethylamino substituent.

- Functional Implications :

Substituent Effects on Pyrimidine Derivatives

N-[4-(4-Fluorophenyl)-5-Hydroxymethyl-6-Isopropylpyrimidin-2-yl]-N-Methyl-Methanesulfonamide ()

- Key Differences :

- Replaces trifluoromethyl with hydroxymethyl and isopropyl groups.

- Features a methanesulfonamide linker.

- Isopropyl groups may enhance steric hindrance, affecting target engagement .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis requires multi-step optimization, including:

- Coupling Reactions : The cyclopentanecarboxamide and pyrimidine moieties are typically linked via amide bond formation. This may involve activating the carboxylic acid group (e.g., using HATU or EDCI) and reacting it with the ethylamine-substituted pyrimidine under inert conditions .

- Protecting Groups : The trifluoromethyl and chlorophenyl groups may require protection during reactive steps to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) groups are often used for amines .

- Condition Optimization : Temperature control (e.g., 0–5°C for sensitive steps) and pH adjustments (e.g., neutral to slightly basic for amidation) are critical to maximize yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions, particularly distinguishing the trifluoromethyl group (δ ~110–120 ppm in F NMR) and cyclopentane ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities, especially for halogenated intermediates .

- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between the carboxamide and pyrimidine groups) .

- HPLC/UPLC : Reverse-phase methods with C18 columns and acetonitrile/water gradients assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across assay systems?

- Structural Validation : Use X-ray crystallography to confirm the compound’s conformation in different solvent systems. For example, intramolecular hydrogen bonds (e.g., N–H⋯O) may stabilize active conformations in vitro but not in cell-based assays .

- Assay-Specific Optimization : Adjust buffer ionic strength or serum protein content to mimic physiological conditions. Contradictory IC values in enzymatic vs. cellular assays often arise from differential membrane permeability .

- Metabolite Screening : LC-MS/MS can identify degradation products or active metabolites that influence activity in mammalian systems but not in purified enzyme assays .

Q. What strategies optimize the compound’s selectivity toward biological targets?

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) identifies key interactions (e.g., hydrophobic contacts with the trifluoromethyl group or π-stacking with the pyrimidine ring). Mutagenesis studies on target proteins (e.g., kinases) validate predicted binding sites .

- Selectivity Profiling : Screen against panels of related targets (e.g., kinase families or GPCRs) to identify off-target interactions. Competitive binding assays with fluorescent probes (e.g., ATP analogs) quantify inhibition constants () .

- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with a 4-fluorophenyl or methylsulfonyl group to enhance selectivity while maintaining potency .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) on the pyrimidine ring influence reactivity and bioactivity?

- Electronic Effects : The trifluoromethyl group increases pyrimidine ring electron deficiency, enhancing electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but reducing nucleophilic substitution rates .

- Bioactivity Modulation : The group’s hydrophobicity and steric bulk improve target binding (e.g., in ATP-binding pockets) and metabolic stability. Comparative studies show a 3–5× potency increase over non-fluorinated analogs in kinase inhibition assays .

- Crystallographic Evidence : X-ray structures reveal that the trifluoromethyl group engages in van der Waals interactions with hydrophobic residues (e.g., Leu119 in EGFR), contributing to selective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.